4-Bromo-5-phenyl-2-pyridinylamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H9BrN2 |
|---|---|
Molecular Weight |
249.11 g/mol |
IUPAC Name |
4-bromo-5-phenylpyridin-2-amine |
InChI |
InChI=1S/C11H9BrN2/c12-10-6-11(13)14-7-9(10)8-4-2-1-3-5-8/h1-7H,(H2,13,14) |
InChI Key |
FMDFDFCXCHHPOJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2Br)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2Br)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Bromo 5 Phenyl 2 Pyridinylamine
Palladium-Catalyzed Cross-Coupling Reactions for the Construction of 4-Bromo-5-phenyl-2-pyridinylamine
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govsnnu.edu.cn In the context of synthesizing this compound, these reactions are pivotal for introducing the phenyl group onto the pyridine (B92270) ring.
Suzuki-Miyaura Coupling: Optimization and Scope
The Suzuki-Miyaura coupling reaction stands out as a highly effective method for the arylation of pyridines. wikipedia.orgrsc.org This reaction typically involves the coupling of an organoboron compound, such as a boronic acid or its ester, with a halide or triflate in the presence of a palladium catalyst and a base. wikipedia.org For the synthesis of the target molecule, this would involve coupling a phenylboronic acid with a suitable bromo-aminopyridine precursor.
A common route involves the Suzuki-Miyaura coupling of 5-bromo-2-aminopyridine with phenylboronic acid. This reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. The efficiency and selectivity of this transformation are high, making it a scalable option for industrial production.
The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org The cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) species, forming a palladium(II) intermediate. This is often the rate-determining step. The subsequent transmetalation step involves the transfer of the organic group from the organoboron reagent to the palladium(II) complex, a process facilitated by the base. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired biaryl product and regenerates the palladium(0) catalyst. wikipedia.org The presence of the amino group on the pyridine ring can influence the catalytic cycle, potentially by coordinating to the palladium center. nih.gov
The choice of ligand is crucial for the success of palladium-catalyzed cross-coupling reactions. nih.govnih.gov Ligands stabilize the palladium catalyst, influence its reactivity, and can control the selectivity of the reaction. For the Suzuki-Miyaura coupling of aminopyridines, bulky and electron-rich phosphine (B1218219) ligands are often employed. libretexts.org These ligands promote the oxidative addition step and facilitate the reductive elimination.
For instance, ligands like SPhos and XPhos have shown high efficacy in the coupling of heteroaryl halides with boronic acids. acs.org The development of pre-catalysts, which readily form the active catalytic species under mild conditions, has further expanded the scope and utility of these reactions, even with challenging substrates like unstable boronic acids. acs.org The design of ligands that can operate at low catalyst loadings and at room temperature is an ongoing area of research. mit.edu
Table 1: Representative Ligands in Palladium-Catalyzed Suzuki-Miyaura Coupling
| Ligand Name | Structure | Key Features |
| PPh₃ (Triphenylphosphine) | P(C₆H₅)₃ | One of the earliest and most widely used monodentate phosphine ligands. libretexts.org |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | A bulky biarylphosphine ligand that confers high activity, allowing for reactions with low catalyst loading and at room temperature. acs.org |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Another highly effective biarylphosphine ligand for challenging coupling reactions. acs.org |
| ProPhos | 3-(Diphenylphosphino)propanol | A scaffolding ligand with a pendant hydroxyl group that can preorganize the nucleophile and the catalyst, facilitating transmetalation in nickel-catalyzed Suzuki-Miyaura coupling. nih.govacs.org |
Alternative Cross-Coupling Strategies for Pyridine Arylation
While Suzuki-Miyaura coupling is prevalent, other palladium-catalyzed cross-coupling reactions can also be employed for the synthesis of phenyl-substituted pyridines. These methods offer alternative pathways that may be advantageous depending on the availability of starting materials and the desired functional group tolerance.
Palladium-catalyzed C-H arylation represents a direct approach to forming carbon-carbon bonds, avoiding the need for pre-functionalized starting materials. uva.es For instance, the direct arylation of unprotected anilines has been achieved using a palladium catalyst with a cooperating ligand that enables chemoselective C-H cleavage. uva.es Similar strategies could potentially be adapted for the arylation of aminopyridines.
Direct and Indirect Halogenation Approaches to the Pyridinylamine Core
The introduction of the bromine atom at the 4-position of the 5-phenyl-2-pyridinylamine core is a critical step. This is typically achieved through electrophilic bromination of the pre-formed 5-phenyl-2-aminopyridine.
Regioselective Bromination Protocols
The regioselectivity of the bromination of substituted pyridines is influenced by the electronic effects of the existing substituents. The amino group at the 2-position and the phenyl group at the 5-position direct the incoming electrophile.
A common method for the synthesis of this compound involves the bromination of 4-phenylpyridin-2-amine using bromine in acetic acid at controlled temperatures (0–20°C) to ensure regioselectivity at the 5-position. Optimization of this reaction can include the choice of solvent to improve solubility, such as tetrahydrofuran (B95107) (THF), and stoichiometric control of the bromine (typically 1.1–1.3 equivalents) under an inert atmosphere to minimize side reactions. Purification is often achieved through column chromatography.
Recent advancements in halogenation methods include the use of milder and more selective brominating agents. For example, tetrabutylammonium (B224687) tribromide (TBATB) has been used for the regioselective bromination of various heterocyclic compounds, offering a safer and more environmentally friendly alternative to molecular bromine. nih.gov Additionally, methods using sodium halides as the halogen source with an oxidant like potassium persulfate have been developed for the halogenation of various heterocycles, including 2-aminopyridines. acs.org
Table 2: Regioselective Bromination of Aromatic Amines
| Reagent | Conditions | Key Features |
| Bromine in Acetic Acid | Controlled temperature (0–20°C) | A traditional and effective method for regioselective bromination. |
| Tetrabutylammonium tribromide (TBATB) | Varies by substrate | A safer and easier-to-handle brominating agent that can offer high regioselectivity. nih.gov |
| Sodium bromide with an oxidant (e.g., K₂S₂O₈) | Varies by substrate | Utilizes readily available sodium salts as the bromine source. acs.org |
Precursor Synthesis and Functional Group Interconversion for Bromine Introduction
The strategic introduction of a bromine atom onto the pyridine ring is a critical step in the synthesis of this compound. This often involves the careful design and synthesis of precursor molecules followed by functional group interconversion.
A common precursor for this transformation is 2-amino-5-phenylpyridine. The direct bromination of this precursor is a primary method for introducing the bromine atom at the desired 4-position. This reaction is typically carried out using a brominating agent in a suitable solvent. The choice of brominating agent and reaction conditions is crucial to ensure regioselectivity, favoring the formation of the 4-bromo isomer over other possibilities.
Another approach involves the synthesis of a pre-functionalized pyridine ring. For instance, a synthetic route can be designed starting from 2-amino-4-methylpyridine. google.com This method involves the protection of the amino group, followed by oxidation of the methyl group to a carboxylic acid. Subsequent rearrangement and hydrolysis can then be employed to introduce a bromine atom at the 4-position. google.com While this method is multi-stepped, it offers a high degree of control over the final product's structure.
The table below summarizes key aspects of precursor synthesis and bromination.
| Precursor | Bromination Method | Key Considerations |
| 2-Amino-5-phenylpyridine | Direct bromination | Regioselectivity, choice of brominating agent |
| 2-Amino-4-methylpyridine | Multi-step synthesis involving oxidation and rearrangement | Control over isomer formation, reaction yield |
| 2,4-Dihalopyridines | Nucleophilic substitution | Regioselectivity can be influenced by silyl (B83357) groups |
Functional group interconversion strategies are also employed. For example, a nitro group can be introduced and subsequently converted to a bromine atom. This provides an alternative pathway to access the target compound. The use of a "silyl trick" has been reported to direct nucleophilic substitution on dihalopyridines, allowing for selective functionalization at specific positions. thieme-connect.com
Novel Synthetic Pathways and Methodological Innovations towards this compound
Recent advancements in synthetic organic chemistry have opened up new avenues for the synthesis of this compound. These innovative methods often offer advantages in terms of efficiency, selectivity, and sustainability.
Photoredox and electrocatalytic methods are emerging as powerful tools in organic synthesis, enabling transformations that are often difficult to achieve through traditional means. rsc.org These techniques rely on the generation of highly reactive radical intermediates under mild conditions. rsc.orgnih.gov
In the context of synthesizing bromo-pyridinylamines, photoredox catalysis can facilitate the introduction of the bromine atom. This can be achieved through the generation of a bromine radical from a suitable precursor, which then reacts with the pyridine ring. The use of a photocatalyst, typically a transition metal complex, allows the reaction to be driven by visible light. nih.gov This approach offers a green alternative to conventional bromination methods that often require harsh reagents.
Electrocatalysis provides another sustainable approach. rsc.org By applying an electric potential, reactive intermediates can be generated at an electrode surface. This allows for precise control over the reaction, often leading to high selectivity. The electrochemical synthesis of bromo-pyridinylamines could involve the anodic oxidation of a bromide source to generate a brominating agent in situ, which then reacts with the pyridine precursor.
| Method | Principle | Advantages |
| Photoredox Catalysis | Generation of reactive radicals via visible light and a photocatalyst. nih.gov | Mild reaction conditions, sustainable energy source. |
| Electrocatalysis | Generation of reactive species at an electrode surface. rsc.org | High selectivity, precise reaction control. |
Cascade reactions, where multiple bond-forming events occur in a single pot, offer a highly efficient approach to building molecular complexity. mdpi.com Similarly, multi-component reactions (MCRs), which involve the combination of three or more starting materials in a one-pot synthesis, are prized for their atom economy and ability to rapidly generate diverse molecular structures. nih.govrsc.org
A potential cascade reaction for the synthesis of this compound could involve the TMSBr-promoted cyclization of ortho-propynol phenyl azides, which has been shown to produce 4-bromo quinolines. mdpi.com Adapting this methodology to pyridine-based substrates could provide a direct route to the target compound.
Multi-component strategies can also be envisioned. For instance, a reaction could be designed that brings together a phenyl-containing component, a pyridine-forming fragment, and a bromine source in a single step. The development of such a reaction would represent a significant step forward in the efficient synthesis of this important scaffold. Research into four-component reaction strategies for pyrimidine (B1678525) carboxamide synthesis highlights the potential of MCRs in heterocyclic chemistry. bohrium.com
| Strategy | Description | Potential Benefits |
| Cascade Reactions | A series of intramolecular reactions occurring sequentially in one pot. mdpi.com | Increased efficiency, reduced waste. |
| Multi-Component Reactions | Three or more reactants combine in a single reaction vessel to form a product containing portions of all reactants. nih.gov | High atom economy, rapid access to molecular diversity. |
Reactivity Profiles and Strategic Derivatization of 4 Bromo 5 Phenyl 2 Pyridinylamine
Reactivity Modulated by the Bromine Substituent
The bromine atom on the pyridine (B92270) ring is a key handle for a variety of chemical transformations, most notably nucleophilic aromatic substitution and transition-metal-mediated coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. In this type of reaction, a nucleophile replaces the halide on the aromatic ring. The success of SNAr reactions is often dependent on the electronic nature of the aromatic ring; electron-withdrawing groups can activate the ring towards nucleophilic attack. pressbooks.pubmasterorganicchemistry.com In the context of 4-Bromo-5-phenyl-2-pyridinylamine, the pyridine nitrogen itself acts as an electron-withdrawing group, facilitating the displacement of the bromine atom by various nucleophiles.
For instance, the bromine atom can be displaced by oxygen nucleophiles, such as in the reaction with morpholine (B109124) to form 4-morpholyl-5-nitrophthalodinitriles from 4-bromo-5-nitrophthalodinitrile. pleiades.online This highlights the potential for introducing diverse functionalities at the 4-position of the pyridine ring. The reactivity in SNAr can be influenced by the other substituents on the ring. For example, the presence of a nitro group, a strong electron-withdrawing group, in 4-bromo-5-nitrophthalodinitrile significantly enhances the rate of nucleophilic substitution of the bromine. pleiades.online
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
| Starting Material | Nucleophile | Product | Reaction Conditions |
| 4-Bromo-5-nitrophthalodinitrile | Morpholine | 4-Morpholyl-5-nitrophthalodinitrile | - |
| Chlorobenzene | NaOH | Phenol | 350 °C |
| 2,4-Dinitrofluorobenzene | Amines | 2,4-Dinitrophenylamines | - |
Role in Transition-Metal-Mediated Coupling Reactions
The bromine atom in this compound serves as an excellent coupling partner in a variety of transition-metal-catalyzed cross-coupling reactions. eie.gr These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, such as the Suzuki and Heck couplings, are particularly common. eie.gr
In a Suzuki coupling, the bromo-substituted pyridine can be reacted with a boronic acid in the presence of a palladium catalyst to form a new carbon-carbon bond. This strategy allows for the introduction of various aryl or alkyl groups at the 4-position. Similarly, the Heck reaction enables the coupling of the bromo-pyridinylamine with alkenes. eie.gr Copper-catalyzed coupling reactions, like the Chan-Lam coupling, can be employed to form carbon-nitrogen bonds, for example, by reacting with anilines or N-containing heterocycles. eie.gr
Table 2: Transition-Metal-Mediated Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst | Resulting Bond |
| Suzuki Coupling | Phenylboronic acid | Palladium | C-C |
| Heck Reaction | Acrylate esters | Palladium | C-C |
| Chan-Lam Coupling | Anilines | Copper | C-N |
Functionalization at the Pyridinylamine Nitrogen Center
The amino group at the 2-position of the pyridine ring is another key site for derivatization, allowing for the introduction of a wide range of functional groups through amidation, acylation, sulfonylation, alkylation, and reductive amination.
Amidation, Acylation, and Sulfonylation Reactions
The primary amine of this compound can readily undergo reactions with carboxylic acids and their derivatives to form amides. Boron-containing compounds can be used to mediate the amidation of carboxylic acids with aromatic amines. google.com Acylation can be achieved using acyl chlorides or anhydrides. For instance, palladium-catalyzed acylation of related N-heterocycles has been demonstrated with various aldehydes. ehu.es Sulfonylation, the reaction with sulfonyl chlorides, leads to the formation of sulfonamides. These reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound.
Alkylation and Reductive Amination Strategies
Direct alkylation of the amino group can be achieved using alkyl halides. However, this method can sometimes lead to multiple alkylations. libretexts.org A more controlled approach is reductive amination. libretexts.orgmasterorganicchemistry.com This powerful, one-pot reaction involves the initial formation of an imine or enamine by reacting the amine with an aldehyde or ketone, which is then reduced in situ to the corresponding alkylated amine. libretexts.orgmasterorganicchemistry.com Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com This method allows for the introduction of a wide variety of alkyl groups in a controlled manner. For example, reductive amination with an appropriate aldehyde or ketone can introduce primary, secondary, or tertiary amine functionalities. libretexts.org
Chemical Transformations on the Phenyl Moiety
The phenyl group at the 5-position of the pyridine ring can also be a site for further functionalization, although this is often more challenging than modifying the other positions. Electrophilic aromatic substitution reactions on the phenyl ring, such as nitration or halogenation, could potentially be employed, though the directing effects of the substituted pyridine ring would need to be considered. The reactivity of the phenyl ring is generally lower than that of the electron-rich pyridine ring. However, under specific conditions, functionalization can be achieved.
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring of this compound is subject to electrophilic aromatic substitution (SEAr), a fundamental class of reactions for functionalizing aromatic systems. wikipedia.org The regiochemical outcome of such substitutions is dictated by the electronic influence of the 4-bromo-2-aminopyridin-5-yl substituent. This substituent exerts a complex electronic effect, arising from the combined influences of the electron-deficient pyridine ring and the electron-donating amino group. pearson.com
Generally, the pyridine ring acts as an electron-withdrawing group, which tends to deactivate the attached phenyl ring towards electrophilic attack compared to benzene. youtube.com This deactivation results from the electronegativity of the nitrogen atom. wikipedia.org Conversely, the amino group at the C2 position of the pyridine ring is a strong activating group that donates electron density into the heterocyclic system. The net effect on the phenyl ring is a moderate deactivation, with substitution being directed primarily to the ortho and para positions. Kinetic studies on the nitration of 2-phenylpyridine (B120327) have shown that substitution occurs on the phenyl ring at the 2'-, 3'-, and 4'-positions, demonstrating that the pyridinyl moiety allows for electrophilic attack on the appended phenyl ring. rsc.org
In the context of metal-complexed pyridylphenyl ligands, the phenyl ring can be activated towards electrophilic substitution. For instance, in ruthenium(II) and osmium(II) complexes, nitration and bromination occur selectively at the phenyl ring positions ortho and para to the metal-carbon bond. acs.org While this compound itself is not a metal complex, this illustrates the inherent reactivity of the phenyl ring. Typical electrophilic substitution reactions and the expected major products are outlined in the table below.
| Reaction | Reagents | Electrophile | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4-Bromo-5-(4-nitrophenyl)-2-pyridinylamine |
| Bromination | Br₂, FeBr₃ | Br⁺ | 4-Bromo-5-(4-bromophenyl)-2-pyridinylamine |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 4-Bromo-5-(4-acylphenyl)-2-pyridinylamine |
This table represents predicted outcomes based on established principles of electrophilic aromatic substitution.
Directed Ortho-Metalation and Lithiation Pathways
Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). wikipedia.org A DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org In this compound, both the amino group and the pyridine nitrogen can potentially direct metalation.
The pivaloylamino group (–NHCOtBu), a protected form of the amine, is an excellent DMG for directing lithiation to the ortho position on pyridine rings. acs.orgscispace.com By protecting the amino group of this compound, for example as a pivaloylamide, it is possible to direct lithiation specifically to the C3 position of the pyridine ring. This strategy has been successfully applied to various aminopyridines, enabling the introduction of a wide range of electrophiles at the position ortho to the directing group. acs.orgclockss.org
Alternatively, the amino group can direct lithiation to the ortho positions of the phenyl ring. However, the acidity of the N-H protons requires the use of at least two equivalents of a strong base like n-butyllithium (BuLi). The first equivalent deprotonates the amine, and the second effects the ortho-lithiation. The resulting lithiated species can then be trapped with various electrophiles. A similar strategy has been demonstrated for the lithiation of 2-substituted 5-aminopyridines, which, after protection, undergo lithiation at the C4 position. rsc.org
| Pathway | Directing Group | Proposed Lithiation Site | Potential Electrophiles | Resulting Structure |
| Pyridine Lithiation | Protected Amine (e.g., -NHPiv) | C3-position | CO₂, RCHO, Me₃SiCl | 3-Substituted-4-bromo-5-phenyl-2-pyridinylamine derivative |
| Phenyl Lithiation | Amino Group (-NH₂) | ortho-positions of phenyl ring | DMF, I₂, B(OMe)₃ | 4-Bromo-5-(2-substituted-phenyl)-2-pyridinylamine |
This table outlines potential synthetic pathways based on directed ortho-metalation principles.
Pyridine Ring Functionalization and Annulation Chemistry
The pyridine core of this compound is rich in functionality, offering numerous avenues for further chemical modification. The bromine atom at C4 serves as a versatile handle for cross-coupling reactions, while the C2-amino group and adjacent ring positions are poised for cyclization reactions to construct complex fused heterocyclic systems.
Introduction of Additional Substituents onto the Pyridine Core
The functionalization of the pyridine ring can be achieved through several strategic approaches, most notably by leveraging the C4-bromo substituent. This halogen atom is an ideal leaving group for transition metal-catalyzed cross-coupling reactions.
Cross-Coupling Reactions: The bromine at the C4 position is well-suited for palladium-catalyzed reactions such as Suzuki-Miyaura (coupling with boronic acids), Buchwald-Hartwig (amination), and Goldberg (amination) reactions. researchgate.netmdpi.com These methods allow for the introduction of a wide variety of aryl, heteroaryl, alkyl, and amino substituents at this position, significantly increasing molecular complexity. For example, coupling 3-halo-2-aminopyridines with amines has been achieved using palladium catalysts with specialized phosphine (B1218219) ligands like RuPhos and BrettPhos. nih.gov Similarly, copper-catalyzed Goldberg reactions provide an effective route for C-N bond formation with 2-bromopyridines. mdpi.com
Functionalization via Lithiation: As discussed in section 3.3.2, directed ortho-lithiation can be used to introduce substituents at the C3 position. Following lithiation directed by a protected C2-amino group, quenching with an appropriate electrophile installs a new functional group, leading to 2,3,4,5-tetrasubstituted pyridine derivatives. scispace.comclockss.org
| Position | Reaction Type | Catalyst/Reagent | Coupling Partner/Electrophile | Introduced Substituent |
| C4 | Suzuki-Miyaura Coupling | Pd(OAc)₂, Ligand | R-B(OH)₂ | Aryl, Heteroaryl, Alkyl |
| C4 | Buchwald-Hartwig Amination | Pd Precatalyst, Base | R₂NH | Secondary/Primary Amine |
| C4 | Goldberg Amination | CuI, Ligand | Amides, Amines | Amido, Amino |
| C3 | Lithiation-Substitution | BuLi, then Electrophile | E⁺ (e.g., RCHO, CO₂) | Various functional groups |
This table summarizes key functionalization strategies for the pyridine ring.
Cyclization Reactions to Form Fused Heterocyclic Systems
The 2-aminopyridine (B139424) moiety is a classic building block for the synthesis of fused N-heterocycles, particularly imidazo[1,2-a]pyridines, which are prevalent in medicinal chemistry. organic-chemistry.orgrsc.org These annulation reactions typically involve the reaction of the 2-aminopyridine with a bifunctional reagent, leading to the formation of a new five-membered ring fused to the pyridine core.
A variety of synthetic methods have been developed to achieve this transformation. Common strategies include the reaction of 2-aminopyridines with α-haloketones (Tchichibabin reaction), aldehydes, alkynes, or vinyl azides. organic-chemistry.orgacs.orgresearchgate.netrsc.org For instance, catalyst-free annulation between 2-aminopyridines and α-keto vinyl azides proceeds under mild conditions to afford highly pure imidazo[1,2-a]pyridines. organic-chemistry.org Similarly, copper- and gold-catalyzed reactions with terminal alkynes or propiolaldehydes provide efficient access to this scaffold. researchgate.netconsensus.app Palladium-catalyzed domino reactions involving C-N coupling and C-H activation have also been employed to construct fused polycyclic systems from 2-aminopyridine precursors. chim.it
Starting with this compound, these annulation reactions would yield imidazo[1,2-a]pyridine (B132010) derivatives substituted at the 7-position with bromine and the 6-position with a phenyl group. These fused products serve as valuable intermediates for further elaboration.
| Reactant Type | Catalyst/Conditions | Fused System | Reference Example |
| α-Keto Vinyl Azides | Catalyst-free, Reflux | Imidazo[1,2-a]pyridine | Adiyala et al., 2015 organic-chemistry.org |
| Aldehydes | Elemental Sulfur, Heat | Imidazo[1,2-a]pyridine | Tu et al. rsc.org |
| Propiolaldehydes | Au(I) catalyst | 3-Acylimidazo[1,2-a]pyridine | Reddy et al., 2018 researchgate.net |
| Terminal Alkynes | Cu(I) catalyst | 2-Haloimidazo[1,2-a]pyridine | Consensus, 2019 consensus.app |
| Arenes | Metal-free, Iodosylbenzene | Pyrido[1,2-a]benzimidazole | Antonchick et al., 2014 nih.gov |
This table showcases established methods for the synthesis of fused heterocycles from 2-aminopyridine precursors.
Advanced Spectroscopic and Structural Elucidation of 4 Bromo 5 Phenyl 2 Pyridinylamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of 4-Bromo-5-phenyl-2-pyridinylamine. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, a comprehensive understanding of the molecule's atomic connectivity and chemical environment can be achieved.
Comprehensive ¹H NMR Signal Assignment and Analysis
The ¹H NMR spectrum of this compound provides critical information about the number, environment, and connectivity of protons within the molecule. The aromatic region of the spectrum is of particular interest, displaying signals corresponding to the protons of the phenyl and pyridinyl rings. The chemical shifts and coupling constants of these protons are influenced by the electronic effects of the bromo and amino substituents.
A representative ¹H NMR data set for this compound is detailed in the table below. The assignments are based on predicted chemical shifts and observed coupling patterns.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~6.5 - 6.7 | s | - |
| H-6 | ~7.9 - 8.1 | s | - |
| Phenyl H (ortho) | ~7.3 - 7.5 | d | ~7-8 |
| Phenyl H (meta) | ~7.2 - 7.4 | t | ~7-8 |
| Phenyl H (para) | ~7.1 - 7.3 | t | ~7-8 |
| NH₂ | ~4.5 - 5.5 | br s | - |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration used for the NMR experiment. The broad singlet for the NH₂ protons is due to quadrupole broadening and/or exchange with residual water.
¹³C NMR Chemical Shift Interpretation and Structural Correlations
The ¹³C NMR spectrum provides valuable insights into the carbon framework of this compound. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. The carbon attached to the bromine atom (C-4) is expected to be significantly deshielded, while the carbon bearing the amino group (C-2) will also show a characteristic downfield shift.
A typical ¹³C NMR data table for this compound is presented below.
| Carbon | Chemical Shift (ppm) |
| C-2 | ~158 - 160 |
| C-3 | ~105 - 107 |
| C-4 | ~110 - 112 |
| C-5 | ~138 - 140 |
| C-6 | ~145 - 147 |
| Phenyl C (ipso) | ~135 - 137 |
| Phenyl C (ortho) | ~128 - 130 |
| Phenyl C (meta) | ~127 - 129 |
| Phenyl C (para) | ~126 - 128 |
Note: These are approximate chemical shift ranges and can be influenced by experimental conditions.
Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the proton and carbon signals and confirming the connectivity within the this compound molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For instance, correlations would be expected between the ortho, meta, and para protons of the phenyl ring, helping to assign these signals definitively.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to link the proton signals to their corresponding carbon signals, for example, connecting the H-3 signal to the C-3 signal.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound.
Electrospray Ionization Mass Spectrometry (ESI-HRMS) for Molecular Formula Confirmation
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In the positive ion mode, the molecule is expected to be protonated, forming the [M+H]⁺ ion. The high-resolution measurement of the mass-to-charge ratio (m/z) of this ion allows for the unambiguous determination of its elemental formula.
For this compound (C₁₁H₉BrN₂), the theoretical exact mass of the [M+H]⁺ ion can be calculated and compared to the experimentally observed value.
| Ion | Theoretical m/z |
| [C₁₁H₁₀BrN₂]⁺ | 249.0022 |
The observation of an ion with an m/z value that matches the theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would also be observed in the mass spectrum, with two peaks separated by approximately 2 Da.
Fragmentation Pathways and Structural Information from MS/MS Analysis
Tandem mass spectrometry (MS/MS) analysis of the [M+H]⁺ ion of this compound can provide valuable structural information. By selecting the precursor ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced.
Potential fragmentation pathways could include:
Loss of HBr: This would result in a fragment ion corresponding to the loss of a hydrogen atom and a bromine atom.
Loss of NH₃: Cleavage of the amino group could lead to the formation of a corresponding fragment ion.
Cleavage of the phenyl group: Fragmentation could occur at the bond connecting the phenyl and pyridinyl rings.
The analysis of these fragment ions helps to piece together the structure of the original molecule and confirm the identity of this compound.
X-ray Crystallography
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. For a molecule like this compound, this method can be used to determine its absolute structure, molecular conformation, and how the molecules pack together in the solid state.
Single-Crystal X-ray Diffraction for Absolute Structure and Stereochemistry
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the absolute structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, the precise coordinates of each atom can be determined. This allows for the unambiguous confirmation of the connectivity of the atoms, establishing that the bromo, phenyl, and amino groups are located at positions 4, 5, and 2 of the pyridine (B92270) ring, respectively.
The presence of the bromine atom, a relatively heavy element, is advantageous for X-ray crystallography. It scatters X-rays strongly, which can aid in solving the phase problem during structure determination. Furthermore, in cases where the compound crystallizes in a non-centrosymmetric space group, the anomalous dispersion effect of the bromine atom can be used to determine the absolute stereochemistry of chiral molecules. While this compound itself is not chiral, this technique is crucial for derivatives that may possess stereocenters.
Analysis of Molecular Conformation, Bond Lengths, and Bond Angles
Precise bond lengths and angles for all bonds within the this compound molecule can be tabulated from the crystallographic data. These experimental values can be compared with theoretical values from computational studies to understand the electronic effects of the various substituents on the pyridine ring. For example, the C-Br bond length is expected to be in the typical range for aryl bromides. The C-N bond lengths of the amino group and the pyridine ring will reflect their respective single and double bond character. In a platinum(II) complex containing a 2-(4-bromophenyl)pyridinato ligand, the Pt-C and Pt-N bond lengths were found to be influenced by the electron-donating ability of the coordinating atoms. nih.gov
Table 1: Illustrative Bond Lengths and Angles for this compound (Hypothetical Data Based on Related Structures)
| Bond/Angle | Value (Å/°) |
| C4-Br1 | 1.90 |
| C2-N2 | 1.35 |
| C5-C6 (inter-ring) | 1.49 |
| Br1-C4-C5 | 119.5 |
| N1-C2-N2 | 117.0 |
| C4-C5-C6 | 121.0 |
This table presents hypothetical data for illustrative purposes, based on typical values for similar molecular fragments found in the literature.
Elucidation of Intermolecular Interactions and Crystal Packing Motifs
The way individual molecules of this compound arrange themselves in a crystal is determined by a variety of intermolecular interactions. These can include hydrogen bonds, halogen bonds, and π-π stacking interactions. The amino group (-NH₂) can act as a hydrogen bond donor, forming N-H···N or N-H···Br interactions with neighboring molecules. researchgate.net
The bromine atom can participate in halogen bonding, where it acts as a Lewis acidic region and interacts with a Lewis basic site on an adjacent molecule, such as the nitrogen atom of the pyridine ring. researchgate.net The phenyl and pyridine rings provide opportunities for π-π stacking interactions, where the aromatic rings of adjacent molecules are arranged in a face-to-face or face-to-edge manner. nih.gov Understanding these interactions is crucial as they dictate the material properties of the crystalline solid. For example, the crystal structure of 4′-phenyl-1′,4′-dihydro-2,2′:6′,2″-terpyridine reveals short intermolecular contacts that lead to a specific chain-like packing arrangement. mdpi.com
Other Advanced Spectroscopic Characterization Techniques
In addition to X-ray crystallography, other spectroscopic techniques are vital for characterizing this compound, providing information on its functional groups and electronic properties.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. For this compound, the IR spectrum would be expected to show several key absorption bands. specac.com
The N-H stretching vibrations of the primary amine group typically appear as two sharp bands in the region of 3300-3500 cm⁻¹. libretexts.org Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-H stretches from any aliphatic portions would be just below 3000 cm⁻¹. libretexts.org The C=C and C=N stretching vibrations of the pyridine and phenyl rings will produce a series of bands in the 1400-1600 cm⁻¹ region. libretexts.org The C-N stretching vibration of the amino group would likely be observed in the 1250-1350 cm⁻¹ range. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range.
Table 2: Expected Infrared Absorption Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300-3500 | Medium |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| C=C and C=N Stretch | 1400-1600 | Strong |
| C-N Stretch (aromatic amine) | 1250-1350 | Medium |
| C-Br Stretch | 500-650 | Strong |
This table presents expected frequency ranges based on standard IR correlation tables and data from related compounds. specac.comlibretexts.orglibretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For this compound, the conjugated system of the phenyl and pyridine rings gives rise to characteristic absorptions.
The expected electronic transitions would be π → π* and n → π. The π → π transitions, which are typically of high intensity, arise from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The n → π* transitions are of lower intensity and involve the promotion of a non-bonding electron (from the nitrogen atom's lone pair) to an antibonding π* orbital. Studies on similar aromatic and heterocyclic compounds, such as 5-bromo-2-ethoxyphenylboronic acid, have utilized UV-Vis spectroscopy to investigate their electronic properties. nih.gov The solvent used can influence the position of the absorption maxima (λ_max) due to stabilization of the ground and excited states.
Table 3: Hypothetical UV-Vis Absorption Data for this compound in Ethanol
| λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
| ~260 | ~15,000 | π → π |
| ~310 | ~3,000 | n → π |
This table presents hypothetical data for illustrative purposes, based on typical values for similar chromophores.
Computational and Theoretical Investigations of 4 Bromo 5 Phenyl 2 Pyridinylamine
Quantum Chemical Calculations
Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Energetics
No published studies were found that report the use of Density Functional Theory to calculate the electronic structure, optimized geometry, or energetics of 4-Bromo-5-phenyl-2-pyridinylamine. Such a study would typically provide data on bond lengths, bond angles, dihedral angles, and the total electronic energy of the molecule's ground state.
Frontier Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction
There is no available research detailing the Frontier Molecular Orbital (HOMO-LUMO) analysis of this compound. This type of analysis is crucial for understanding a molecule's reactivity, and would involve the calculation and visualization of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the energy gap between them.
Molecular Dynamics (MD) Simulations and Conformational Analysis
Conformational Flexibility and Energy Landscapes
A search of the scientific literature did not yield any Molecular Dynamics (MD) simulation studies focused on the conformational flexibility and energy landscapes of this compound. These simulations would provide insights into the molecule's dynamic behavior and the relative energies of its different spatial arrangements.
Solvent Effects on Molecular Conformation and Dynamics
No published data could be located regarding the influence of different solvents on the conformation and dynamics of this compound. Such studies are important for understanding how the molecule behaves in various chemical environments.
Intermolecular Interaction Analysis
There are no specific studies available that analyze the intermolecular interactions of this compound. This type of investigation would explore how the molecule interacts with itself and with other molecules, which is fundamental to understanding its physical properties and potential biological activity.
Hirshfeld Surface Analysis for Quantitative Assessment of Non-Covalent Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in a crystalline environment, providing a detailed understanding of the non-covalent forces that govern the crystal packing.
For this compound, a hypothetical Hirshfeld surface analysis would reveal the key intermolecular contacts. The analysis generates a 3D surface around the molecule, color-coded to represent different properties such as the normalized contact distance (dnorm). Red regions on the dnorm map indicate close contacts with neighboring molecules, suggesting strong interactions like hydrogen bonds. Blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation.
A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular interactions. For a molecule like this compound, the primary interactions would likely involve hydrogen bonds, halogen bonds, and π-π stacking.
Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis
| Interaction Type | Percentage Contribution (%) |
| H···H | 45.2 |
| C···H/H···C | 20.5 |
| N···H/H···N | 15.8 |
| Br···H/H···Br | 10.3 |
| C···C | 5.1 |
| Other | 3.1 |
Note: This data is hypothetical and serves as an illustrative example based on similar molecular structures.
The analysis would likely highlight the significance of hydrogen bonding involving the amine group (N-H···N) and potential halogen bonding involving the bromine atom (C-Br···π or C-Br···N). The phenyl and pyridinyl rings would contribute to C···H and π-π stacking interactions, further stabilizing the crystal structure. nih.govscienceopen.com
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction
Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution within a molecule. uni-muenchen.de It is instrumental in predicting the reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color spectrum to represent the electrostatic potential on the molecule's surface.
For this compound, an MEP map would typically show:
Red Regions: Areas of high electron density and negative electrostatic potential, indicating sites susceptible to electrophilic attack. These are often located around electronegative atoms like the nitrogen of the pyridine (B92270) ring and the amine group. researchgate.netresearchgate.net
Blue Regions: Areas of low electron density and positive electrostatic potential, indicating sites prone to nucleophilic attack. These are typically found around hydrogen atoms, particularly those of the amine group. researchgate.netresearchgate.net
Green Regions: Areas of neutral potential. researchgate.netresearchgate.net
The MEP analysis would suggest that the nitrogen atom of the pyridine ring is a likely site for protonation or interaction with electrophiles. The amine group's hydrogen atoms would be the primary sites for hydrogen bonding and interactions with nucleophiles. The bromine atom, with its potential for halogen bonding, would also be a region of interest.
Table 2: Hypothetical MEP Analysis Results for this compound
| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |
| Pyridine Nitrogen | Negative (Red) | Electrophilic Attack |
| Amine Group (Hydrogens) | Positive (Blue) | Nucleophilic Attack |
| Phenyl Ring | Neutral/Slightly Negative (Green/Yellow) | Aromatic Interactions |
| Bromine Atom | Slightly Positive (σ-hole) | Halogen Bonding |
Note: This data is hypothetical and serves as an illustrative example based on general principles of MEP analysis.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
QSAR and pharmacophore modeling are computational methods used in drug discovery to understand the relationship between the chemical structure of a compound and its biological activity. researchgate.netnih.gov
Development of Predictive Models for Biological Activity through QSAR
Quantitative Structure-Activity Relationship (QSAR) studies aim to create mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activities. researchgate.net For this compound and its derivatives, a QSAR model could be developed to predict their potential as, for example, kinase inhibitors or anti-proliferative agents.
The process involves:
Data Set Preparation: A series of analogues of this compound with known biological activities (e.g., IC₅₀ values) would be compiled.
Descriptor Calculation: Various molecular descriptors (e.g., electronic, steric, hydrophobic, topological) would be calculated for each analogue.
Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to build a predictive model. researchgate.net
Model Validation: The model's predictive power would be assessed using statistical parameters like the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and external validation with a test set of compounds. nih.govnih.gov
A hypothetical QSAR model for a series of this compound derivatives might reveal that specific substitutions on the phenyl or pyridinyl ring enhance biological activity.
Table 3: Hypothetical Statistical Parameters for a QSAR Model of this compound Derivatives
| Parameter | Value |
| R² (Correlation Coefficient) | 0.92 |
| Q² (Cross-validated R²) | 0.85 |
| F-statistic | 150 |
| Number of Compounds | 50 |
Note: This data is hypothetical and illustrative of a robust QSAR model.
Ligand-Based and Structure-Based Pharmacophore Generation for Target Binding
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.gov
Ligand-Based Pharmacophore Modeling: This approach is used when the 3D structure of the target is unknown. It involves aligning a set of active molecules and extracting their common chemical features, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. researchgate.netarxiv.org For this compound and its active analogues, a ligand-based pharmacophore model could be generated to guide the design of new, potentially more potent compounds. nih.gov
Structure-Based Pharmacophore Modeling: When the 3D structure of the biological target (e.g., a protein) is available, a structure-based pharmacophore can be developed by analyzing the key interactions between the target and a bound ligand. nih.govbohrium.com This provides a more precise map of the features required for binding. If this compound were co-crystallized with a target protein, the resulting structure would be invaluable for generating a structure-based pharmacophore.
A typical pharmacophore model for a derivative of this compound might include features like a hydrogen bond acceptor (the pyridine nitrogen), a hydrogen bond donor (the amine group), a hydrophobic feature (the phenyl ring), and a halogen bond donor (the bromine atom).
Table 4: Hypothetical Pharmacophoric Features for a this compound Derivative
| Pharmacophoric Feature | Corresponding Molecular Moiety |
| Hydrogen Bond Acceptor | Pyridine Nitrogen |
| Hydrogen Bond Donor | Amine Group |
| Aromatic Ring | Phenyl Group |
| Hydrophobic Center | Phenyl Group |
| Halogen Bond Donor | Bromine Atom |
Note: This data is hypothetical and based on the chemical structure of the compound.
These computational and theoretical investigations are crucial for understanding the intrinsic properties of this compound and for guiding the rational design of new molecules with desired biological activities.
Advanced Research Applications of 4 Bromo 5 Phenyl 2 Pyridinylamine Derivatives
Applications in Medicinal Chemistry and Chemical Biology (Preclinical Focus)
The unique structural features of 4-Bromo-5-phenyl-2-pyridinylamine derivatives have positioned them as attractive candidates for the development of novel molecules with therapeutic potential. Their ability to be chemically modified allows for the fine-tuning of their biological activity, making them valuable tools in the exploration of complex biological systems.
Kinase Inhibition and Modulation of Cellular Signaling Pathways
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The aminopyridine and aminopyrimidine cores are well-established scaffolds for the design of kinase inhibitors.
Autophagy is a cellular recycling process that can promote cancer cell survival under stress. A key regulator of this process is UNC51-like Kinase 1 (ULK1), making it a promising target for anticancer therapies. nih.gov While direct studies on this compound derivatives are limited, research on structurally related compounds highlights the potential of this chemical space.
For instance, derivatives of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine have been identified as novel and potent inhibitors of ULK1. nih.govresearchgate.net In preclinical studies, these compounds have been shown to block the process of autophagy and induce apoptosis (programmed cell death) in non-small cell lung cancer (NSCLC) cells. nih.govresearchgate.net One of the most active compounds identified in these studies was 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine (compound 3s), which demonstrated strong inhibitory activity against ULK1 and inhibited the proliferation of A549 lung cancer cells. nih.gov These findings suggest that the bromo-amino-heterocycle scaffold is a viable starting point for developing ULK1 inhibitors. nih.govresearchgate.net A closely related analog, 5-Bromo-4-phenylpyridin-2-amine, has also been noted for its potential to inhibit autophagy through ULK1.
| Compound Derivative | Target Kinase | Observed Effect in Preclinical Models | Reference |
| 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives | ULK1 | Block autophagy and induce apoptosis in NSCLC cells. | nih.govresearchgate.net |
| 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine (3s) | ULK1 | Strong inhibition of ULK1 and proliferation of A549 lung cancer cells. | nih.gov |
| 5-Bromo-4-phenylpyridin-2-amine | ULK1 | Potential inhibition of autophagy. |
The 2-aminopyridine (B139424) scaffold is a versatile pharmacophore that has been utilized to target a range of other enzymes beyond ULK1. For example, derivatives of 4-amino-2-phenylpyrimidine have been developed as agonists for G-protein coupled receptors like GPR119. nih.gov Furthermore, the core structure of aminopyridines and aminopyrimidines is prevalent in inhibitors of various other kinases, demonstrating the broad applicability of this chemical class in modulating enzyme activity.
Development as Molecular Probes for Cellular Imaging and Biological Target Identification
Molecular probes are essential tools for visualizing and studying cellular processes. While specific examples of this compound derivatives being used for cellular imaging are not yet prominent in the literature, the structural analog 5-Bromo-4-phenylpyridin-2-amine has been identified as a compound with potential applications as a molecular probe for imaging cancer cells. The ability to functionalize the core structure allows for the attachment of fluorophores or other reporter molecules, which could enable the tracking of these compounds within cells and the identification of their biological targets.
Design and Synthesis of Potential Anticancer Agents (Preclinical Studies)
The pyridine (B92270) ring is a common feature in many FDA-approved anticancer drugs. arabjchem.org Consequently, the synthesis and evaluation of novel pyridine derivatives as potential anticancer agents is an active area of research.
Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of a chemical scaffold. For pyridine derivatives, the type and position of substituents on the pyridine and adjacent rings can significantly impact their antiproliferative activity. nih.gov
While a detailed SAR table for this compound derivatives is not available in the public domain, studies on related structures provide valuable insights. For example, in a series of 4-phenyl-2-quinolone derivatives, which share a phenyl-substituted heterocyclic core, substitutions on the quinolone ring were found to significantly affect their anticancer activity against cell lines like COLO205 and H460. nih.gov Specifically, methoxy (B1213986) substitutions at certain positions enhanced the antiproliferative effects. nih.gov Conversely, a general review of pyridine derivatives indicated that the presence of halogen atoms or bulky groups can sometimes lead to lower antiproliferative activity, though this is highly dependent on the specific compound and its target. nih.gov
The anticancer potential of a close analog, 5-Bromo-4-phenylpyridin-2-amine, has been noted, with research indicating that its derivatives can inhibit enzymes involved in cancer cell proliferation and induce apoptosis in various cancer cell lines. The following table presents hypothetical SAR data based on the general principles observed for related heterocyclic compounds to illustrate how such data is typically presented.
| Compound | R1 (Substitution on Phenyl Ring) | R2 (Substitution on Pyridine Ring) | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. A549 (Lung Cancer) |
| Parent: this compound | H | H | >50 | >50 |
| Derivative A | 4-Methoxy | H | 15.2 | 22.5 |
| Derivative B | 3,4-Dimethoxy | H | 8.7 | 12.1 |
| Derivative C | H | 6-Methyl | 35.4 | 45.8 |
| Derivative D | 4-Fluoro | H | 25.1 | 33.7 |
This table is for illustrative purposes only and does not represent actual experimental data for the specified compounds.
Investigation of Apoptosis-Inducing Mechanisms
The induction of apoptosis, or programmed cell death, is a key strategy in the development of anti-cancer therapies. Researchers are investigating the potential of various heterocyclic compounds to trigger this process in cancer cells. While direct studies on this compound are limited, research on structurally similar compounds provides valuable insights into the potential mechanisms.
For instance, a study on 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives, which share the bromo- and phenyl-substituted heterocyclic core, identified a potent inhibitor of UNC-51-like kinase 1 (ULK1). nih.govresearchgate.net This compound was found to induce apoptosis in non-small cell lung cancer (NSCLC) cells while simultaneously blocking autophagy, a cellular recycling process that can promote cancer cell survival. nih.govresearchgate.net The pro-apoptotic activity of another class of related compounds, N-substituted derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole, has also been demonstrated in acute lymphoblastic leukemia and breast cancer cells, with their mechanism linked to the inhibition of PIM-1 kinase. mdpi.com These findings suggest that derivatives of this compound could potentially induce apoptosis through the modulation of key cellular kinases involved in cell survival and death pathways. The investigation into the precise molecular targets and signaling cascades affected by these compounds is an active area of research.
Exploration of Anti-Inflammatory Properties in In Vitro Systems
Chronic inflammation is implicated in a wide range of diseases, driving the search for novel anti-inflammatory agents. The 2-aminopyridine scaffold is a common feature in many biologically active molecules, and its derivatives are being explored for their anti-inflammatory potential.
Research on related N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives has demonstrated significant in vitro anti-inflammatory activity. nih.gov The evaluation of their proteinase inhibitory activity showed that these compounds were more efficient at inhibiting trypsin activity than the standard drug, acetylsalicylic acid. nih.gov Furthermore, a series of pyrimidine (B1678525) and pyrimidopyrimidine analogs have been synthesized and evaluated for their anti-inflammatory effects using a membrane stabilization assay, which assesses their ability to protect red blood cells from hemolysis. nih.gov Certain derivatives of 4-aminoantipyrine (B1666024) have also shown potent in vitro anti-inflammatory activity. researchgate.net These studies on structurally related compounds highlight the potential of the bromo-phenyl moiety to contribute to anti-inflammatory effects. The mechanism of action is often linked to the inhibition of pro-inflammatory enzymes or the stabilization of cellular membranes.
Molecular Docking and Binding Affinity Studies for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a crucial tool in drug discovery for predicting the binding affinity and interaction of a ligand with its protein target. For derivatives of this compound, molecular docking studies can elucidate how the bromo and phenyl substituents, along with the aminopyridine core, contribute to binding at the active site of a biological target.
For example, molecular docking studies on pyrimidin-2-amine derivatives have been used to investigate their binding affinities with E. coli DNA gyrase B protein, revealing that specific substitutions lead to favorable binding interactions. researchgate.net Similarly, docking studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been employed to understand their inhibitory activity against cyclin-dependent kinases (CDKs). nih.gov In studies of pyrazine (B50134) carboxamide derivatives, docking was used to explore their interactions with the bacterial enzyme DNA gyrase. mdpi.com These computational analyses provide valuable insights into the structure-activity relationships and help in the rational design of more potent and selective inhibitors.
Table 1: Representative Molecular Docking Study Parameters for Heterocyclic Compounds
| Parameter | Description | Example from Literature |
| Target Protein | The specific enzyme or receptor being investigated. | E. coli DNA gyrase B (PDB ID: 1KZN) researchgate.net |
| Docking Software | The computational program used to perform the docking simulation. | Molecular Operating Environment (MOE) nih.gov |
| Scoring Function | An algorithm used to rank the different binding poses of the ligand. | Not specified |
| Binding Interactions | The types of non-covalent interactions observed between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions). | Hydrogen bonds and hydrophobic interactions researchgate.netmdpi.com |
| Predicted Binding Affinity | A calculated value (e.g., in kcal/mol) that estimates the strength of the ligand-protein interaction. | -7.5648 kcal/mol for compound 5d with human placental alkaline phosphatase mdpi.com |
This table is a generalized representation based on common practices in molecular docking studies of similar compounds.
In Vitro and In Silico Preclinical Pharmacokinetic (ADME) Characterization
The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug development process. Both in vitro experimental methods and in silico computational models are employed to predict the pharmacokinetic profile of a compound. For derivatives of this compound, understanding their ADME properties is essential to evaluate their potential as drug candidates.
In silico ADME predictions for various heterocyclic compounds, including fused benzimidazole-pyridine derivatives, have been carried out to assess their drug-likeness based on parameters like Lipinski's rule of five. bas.bg Such studies help in the early identification of potential liabilities that could hinder a compound's development. In vitro ADME studies on 2-aminopyridine derivatives have been performed to determine properties such as permeability, which is crucial for oral absorption and crossing the blood-brain barrier. nih.gov These studies often involve cell-based assays to measure a compound's ability to pass through biological membranes.
Table 2: Representative ADME Parameters for Drug-Likeness Assessment
| Parameter | Description | Typical Acceptable Range |
| Molecular Weight (MW) | The mass of one mole of the compound. | < 500 g/mol |
| LogP (Octanol-water partition coefficient) | A measure of the compound's lipophilicity. | < 5 |
| Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to electronegative atoms (O or N). | < 5 |
| Hydrogen Bond Acceptors (HBA) | The number of electronegative atoms (O or N) with lone pairs. | < 10 |
| Topological Polar Surface Area (TPSA) | A measure of the surface area of polar atoms in a molecule. | < 140 Ų |
This table presents a generalized set of parameters based on Lipinski's rule of five and other common ADME prediction models.
Catalytic Applications and Ligand Development
Beyond their biological applications, pyridine-containing molecules are of significant interest in the field of catalysis, particularly in the development of ligands for transition metal-catalyzed reactions.
Role as Ligands in Homogeneous and Heterogeneous Catalysis
The nitrogen atom in the pyridine ring of this compound can act as a coordinating atom for a variety of transition metals, making it a potential ligand for catalytic applications. The electronic properties of the pyridine ring, influenced by the bromo and phenyl substituents, can modulate the catalytic activity of the metal center. Pyridine-based ligands are integral components of many catalysts, including the well-known PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type palladium complexes used in cross-coupling reactions. mdpi.com The development of novel pyridine-containing ligands is an ongoing area of research aimed at improving the efficiency, selectivity, and scope of catalytic transformations.
Catalytic Activity in Organic Transformations and Cross-Coupling Reactions
The this compound scaffold itself can participate directly in catalytic cycles, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction. The bromine atom at the 4-position of the pyridine ring serves as a reactive handle that can undergo oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle for the formation of a new carbon-carbon bond.
The Suzuki-Miyaura reaction is a versatile method for the synthesis of biaryl compounds. nih.gov Studies on the Suzuki-Miyaura reactions of various bromo-substituted pyridines have demonstrated the feasibility of using these compounds as substrates. beilstein-journals.orgmdpi.com For example, the reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids in the presence of a palladium catalyst has been shown to produce a range of novel pyridine derivatives in good yields. nih.gov Similarly, the cross-coupling of unprotected ortho-bromoanilines has been successfully demonstrated, highlighting the robustness of this reaction with amine-containing substrates. nih.gov These examples underscore the potential of this compound to serve as a key building block in the synthesis of more complex molecules through palladium-catalyzed cross-coupling reactions.
Applications in Materials Science and Supramolecular Chemistry
The inherent functionalities of the this compound scaffold—the nucleophilic amino group, the potential for cross-coupling reactions at the bromo- position, and the aromatic systems capable of π-π stacking—suggest a range of possibilities in the design of novel materials.
Incorporation into Functional Polymers and Organic Electronic Materials
While direct polymerization of this compound is not yet a prominent feature in the literature, the principles of polymer chemistry allow for speculation on its potential. The amino group offers a route to polyamides, polyimides, or other condensation polymers. Furthermore, the bromine atom is a versatile handle for post-polymerization modification or for use in cross-coupling polymerization methods like Suzuki or Stille coupling to create conjugated polymers. Such polymers, incorporating the electron-rich aminopyridine and phenyl moieties, could exhibit interesting photophysical or electronic properties suitable for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
For instance, a patent exists for organic semiconductor materials containing pyridine, which highlights the general utility of pyridine-based structures in photoelectric applications. researchgate.net These materials are suggested for use in luminescent layers of organic electroluminescent devices due to their good electron transport performance. researchgate.net Although not specific to this compound, this indicates the potential of its derivatives in this field.
Adsorption and Separation Technologies Utilizing Pyridinylamine Frameworks
The development of efficient and selective adsorption and separation technologies is a critical area of materials science. Porous materials, including MOFs and porous organic frameworks (POFs), are at the forefront of this research. The functional groups within the pores of these materials play a crucial role in their selective adsorption of molecules.
Pyridinylamine frameworks, in a general sense, offer potential for selective adsorption. The basicity of the pyridine nitrogen can lead to specific interactions with acidic gases or pollutants. Studies on amino-functionalized MOFs have shown that the presence of amino groups can enhance the adsorption of molecules like pyridine, suggesting that a pyridinylamine-based framework could exhibit interesting adsorption properties. nih.gov
Future Directions and Emerging Research Avenues for 4 Bromo 5 Phenyl 2 Pyridinylamine
Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery
The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is set to revolutionize the design and discovery of novel compounds like 4-Bromo-5-phenyl-2-pyridinylamine. These computational tools can rapidly analyze vast datasets to predict the properties and biological activities of new molecules, significantly accelerating the research and development process.
Table 1: AI and Machine Learning Approaches in Compound Development
| Approach | Description | Potential Application for this compound |
|---|---|---|
| Generative Models | AI algorithms that create novel molecular structures based on a set of learned chemical rules and desired properties. | Designing new derivatives with potentially enhanced efficacy or improved safety profiles. |
| QSAR Modeling | Statistical methods that correlate variations in chemical structure with changes in biological activity to predict the potency of new compounds. | Optimizing the substituent groups on the pyridine (B92270) ring to maximize therapeutic activity. |
| Predictive Toxicology | Machine learning models trained on toxicity data to forecast the potential adverse effects of new chemical entities. | Early-stage filtering of potential derivatives to minimize the risk of late-stage failures. |
| Molecular Docking | Computational simulation that predicts the preferred orientation of a molecule when bound to a specific biological target. | Identifying potential protein targets and understanding the molecular basis of the compound's activity. |
Development of Novel Therapeutic Modalities and Targets (Preclinical Stage)
The pyridine framework is a cornerstone in medicinal chemistry, and derivatives of this compound hold potential for investigation against a range of preclinical therapeutic targets. Research into structurally similar compounds suggests that this class of molecules could be explored for its activity as kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.
For example, certain pyridine derivatives have been identified as inhibitors of enzymes like UNC51-like kinase 1 (ULK1), which plays a role in cellular autophagy, a process often implicated in cancer. Other related structures have been investigated for their potential to modulate the activity of Protein Kinase C (PKC) isotypes, which are validated drug targets in various immune disorders. The c-Met kinase, another target implicated in various cancers, has also been the focus of research involving substituted aniline (B41778) derivatives, a class to which our subject compound belongs.
Beyond oncology, pyridinylamine derivatives are being explored for their potential in treating neurodegenerative and psychiatric disorders. The ability of these compounds to penetrate the blood-brain barrier and interact with central nervous system targets makes them attractive candidates for conditions like depression and anxiety. Preclinical studies on related molecules have demonstrated effects on neurotransmitter systems, suggesting a potential avenue for future investigation.
Table 2: Potential Preclinical Therapeutic Targets for Pyridinylamine Derivatives | Therapeutic Area | Potential Target Class | Example(s) | R
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
